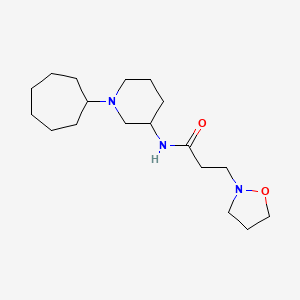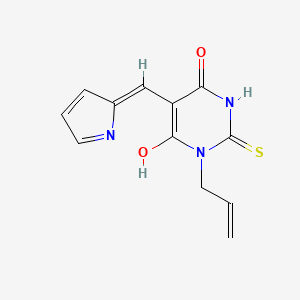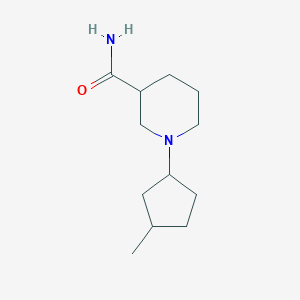
N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide, commonly known as CPP-115, is a compound that belongs to the class of drugs called GABAergic agents. It is a potent inhibitor of the enzyme called GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. CPP-115 has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide aminotransferase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, which can have a calming and relaxing effect on the nervous system. This mechanism of action is similar to that of other N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamideergic agents such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, which can have a calming and relaxing effect on the nervous system. It has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in certain neurological disorders. CPP-115 has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the treatment of substance abuse disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide aminotransferase, which makes it a useful tool for studying the role of this compound in the brain. CPP-115 has been shown to have a low potential for toxicity and side effects, which makes it a safe compound to use in lab experiments. However, one limitation of CPP-115 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of CPP-115. One area of research is the potential use of CPP-115 in the treatment of epilepsy. Studies have shown that CPP-115 can increase the levels of N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide in the brain, which can have an anticonvulsant effect. Another area of research is the potential use of CPP-115 in the treatment of anxiety disorders. Studies have shown that CPP-115 can have anxiolytic effects in animal models. Additionally, there is ongoing research into the potential use of CPP-115 in the treatment of substance abuse disorders, such as cocaine addiction. Overall, the study of CPP-115 has the potential to lead to the development of new and effective treatments for a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of CPP-115 involves the reaction of 3-(2-isoxazolidinyl)propanoic acid with 1-cycloheptylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CPP-115 as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase the levels of N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide in the brain, which can have a calming and relaxing effect on the nervous system. CPP-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(1,2-oxazolidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c22-18(10-13-21-12-6-14-23-21)19-16-7-5-11-20(15-16)17-8-3-1-2-4-9-17/h16-17H,1-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKCHFFIDWJLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)
![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)


![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023870.png)

![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6023890.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023891.png)
![N-(3-bromophenyl)-2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B6023901.png)
![3,4-dimethyl-6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6023910.png)